molecular formula C12H14ClN3 B14704445 Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- CAS No. 21672-57-1

Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl-

Cat. No.: B14704445
CAS No.: 21672-57-1
M. Wt: 235.71 g/mol
InChI Key: HDIVUCRLJSNZHT-UHFFFAOYSA-N
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Description

Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is notable for its unique substituents, which include a chlorine atom, a dimethylamino group, a methyl group, and a phenyl group. These substituents confer distinct chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses 1H-pyrazol-5(4H)-one as a starting material. The reaction typically involves treating a solution of 1H-pyrazol-5(4H)-one in dimethylformamide (DMF) at 0°C with phosphorus oxychloride (POCl3), followed by heating the reaction mixture . Another method involves the cyclization of chalcones with hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like azides or halides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Pyrazole, 5-chloro-4-(dimethylamino)-4-methyl-1-phenyl- apart is its combination of substituents, which confer unique chemical reactivity and biological activity. Its dimethylamino group, in particular, enhances its solubility and interaction with biological targets, making it a versatile compound in various applications .

Properties

CAS No.

21672-57-1

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

5-chloro-N,N,3-trimethyl-1-phenylpyrazol-4-amine

InChI

InChI=1S/C12H14ClN3/c1-9-11(15(2)3)12(13)16(14-9)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

HDIVUCRLJSNZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N(C)C)Cl)C2=CC=CC=C2

Origin of Product

United States

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